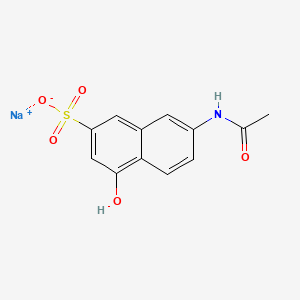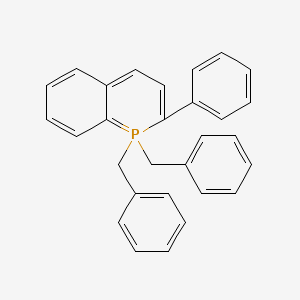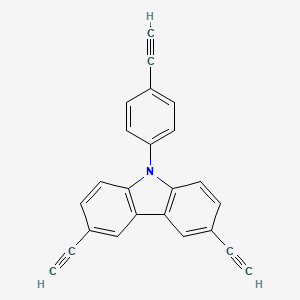
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate is a chemical compound with the molecular formula C12H11NO5SNa and a molecular weight of 304.27 g/mol. It is also known by other names such as 4-Hydroxy-7-(acetylamino)-2-naphthalenesulfonic acid sodium salt. This compound is characterized by its naphthalene ring structure, which is substituted with acetamido and hydroxyl groups, as well as a sulphonate group in the sodium salt form.
Preparation Methods
The synthesis of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the acetylation of 5-amino-2-hydroxynaphthalene-7-sulphonic acid, followed by neutralization with sodium hydroxide.
Reaction Conditions: The acetylation reaction is usually carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods may involve large-scale acetylation and neutralization processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, to form amine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: Major products formed from these reactions include quinones, amine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is employed in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and protein modification.
Comparison with Similar Compounds
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-naphthol, 5-amino-2-hydroxynaphthalene-7-sulphonic acid, and 4-hydroxy-7-nitro-2-naphthalenesulfonic acid share structural similarities.
Uniqueness: The presence of both acetamido and hydroxyl groups, along with the sulphonate group in the sodium salt form, makes this compound unique in its reactivity and applications.
Properties
CAS No. |
42360-29-2 |
|---|---|
Molecular Formula |
C12H10NNaO5S |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
InChI Key |
ZTPFCTXEVJLMHG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)



![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)





![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
